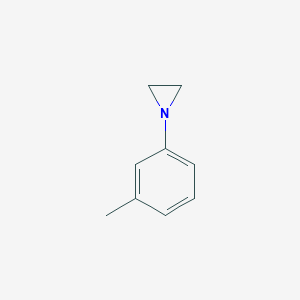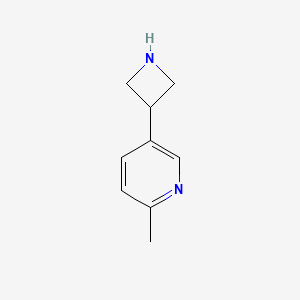
1-(3-Methylphenyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-methylphenyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)aziridine can be synthesized through several methods:
Cyclization of Haloamines: This involves the intramolecular nucleophilic substitution of haloamines. For instance, the reaction of 3-methylphenylamine with a halogenated precursor under basic conditions can yield this compound.
Nitrene Addition: This method involves the addition of nitrenes to alkenes. Nitrenes can be generated from organic azides through photolysis or thermolysis. The reaction of 3-methylstyrene with a nitrene source can produce this compound.
Ring-Opening of Epoxides: The reaction of epoxides with amines followed by ring closure can also yield aziridines. For example, the reaction of 3-methylphenyl epoxide with ammonia or an amine under suitable conditions can form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the cyclization of haloamines due to its efficiency and scalability. The process may require the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反応の分析
Types of Reactions: 1-(3-Methylphenyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, thiols, and amines under basic or acidic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Ring-Opening: Substituted amines.
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines.
科学的研究の応用
1-(3-Methylphenyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and other materials due to its high reactivity and versatility.
作用機序
The mechanism of action of 1-(3-Methylphenyl)aziridine involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to form complex molecules. The compound’s biological activity is thought to be related to its ability to interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects.
類似化合物との比較
1-(3-Methylphenyl)aziridine can be compared with other aziridines such as:
Aziridine (Ethyleneimine): The parent compound of the aziridine family, known for its high reactivity and use in polymer production.
N-Tosylaziridine: A derivative with a tosyl group, used in organic synthesis for its stability and reactivity.
N-Benzylaziridine: A derivative with a benzyl group, studied for its potential biological activities.
特性
CAS番号 |
741684-11-7 |
|---|---|
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC名 |
1-(3-methylphenyl)aziridine |
InChI |
InChI=1S/C9H11N/c1-8-3-2-4-9(7-8)10-5-6-10/h2-4,7H,5-6H2,1H3 |
InChIキー |
LYTSWFJENBDTLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)






![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)



![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)
